molecular formula C13H14ClN3O2 B258688 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Katalognummer B258688
Molekulargewicht: 279.72 g/mol
InChI-Schlüssel: SSFYSVOYYYMLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that has been extensively studied for its biological activities and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is not fully understood. However, it has been suggested that it may exert its biological activities by modulating various signaling pathways in cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungal species and reduce inflammation in animal models. It has also been shown to induce cell death in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide in lab experiments is its potential for use as a therapeutic agent in various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide. These include:
1. Further investigation of its mechanism of action to better understand its biological activities.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Exploration of its potential as a therapeutic agent for the treatment of various diseases.
4. Investigation of its potential as a lead compound for the development of new drugs.
5. Study of its pharmacokinetics and pharmacodynamics to better understand its safety and efficacy.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has shown potential for use in various fields. Its biological activities and potential therapeutic uses make it an interesting subject for scientific research. Further investigation is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a suitable base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

Eigenschaften

Produktname

5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Molekularformel

C13H14ClN3O2

Molekulargewicht

279.72 g/mol

IUPAC-Name

5-chloro-2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C13H14ClN3O2/c1-17-8-9(7-16-17)6-15-13(18)11-5-10(14)3-4-12(11)19-2/h3-5,7-8H,6H2,1-2H3,(H,15,18)

InChI-Schlüssel

SSFYSVOYYYMLMQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC

Kanonische SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.